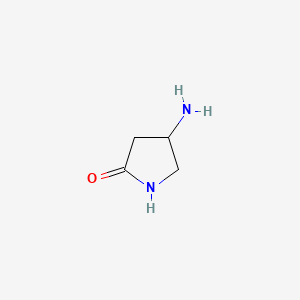

4-Aminopyrrolidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 4-Aminopyrrolidin-2-one, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

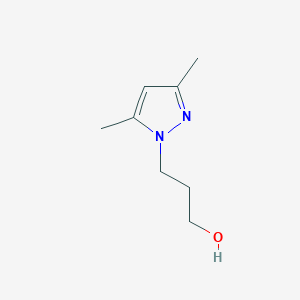

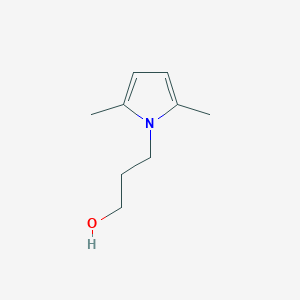

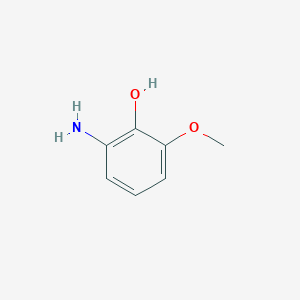

The molecular formula of 4-Aminopyrrolidin-2-one is C4H8N2O . It has a molecular weight of 100.119 Da . The InChI code for this compound is 1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 .Wissenschaftliche Forschungsanwendungen

Drug Discovery

The five-membered pyrrolidine ring, which is a part of 4-Aminopyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Asymmetric Synthesis of Organocatalysts

Pyrrolidine-based organocatalysts, which can be derived from or related to 4-Aminopyrrolidin-2-one, have been used in modern asymmetric organocatalysis . These catalysts have been used for the facile construction of complex molecular architectures .

Biological Activity

The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of pyrrolidines, including 4-Aminopyrrolidin-2-one, has been greatly impacted by the application of microwave-assisted organic synthesis (MAOS) . This method increases synthetic efficiency and supports the new era of green chemistry .

Structure-Activity Relationship (SAR) Studies

The structure–activity relationship (SAR) of compounds characterized by the pyrrolidine ring, including 4-Aminopyrrolidin-2-one, has been studied . These studies help in understanding how the structure of a molecule relates to its observed activity .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules, including 4-Aminopyrrolidin-2-one, is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Aminopyrrolidin-2-one is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that pyrrolidine derivatives, including 4-aminopyrrolidin-2-one, are characterized by their target selectivity . The compound interacts with its targets, leading to changes that contribute to its biological activity. The specific interactions and resulting changes depend on the nature of the target and the biochemical context.

Biochemical Pathways

These compounds are directed by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries, which form the tetramic acid ring . The downstream effects of these pathways can vary widely, depending on the specific biological context.

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules like 4-aminopyrrolidin-2-one is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidin-2-ones and their derivatives exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Eigenschaften

IUPAC Name |

4-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526314 | |

| Record name | 4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyrrolidin-2-one | |

CAS RN |

88016-17-5 | |

| Record name | 4-Amino-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88016-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-aminopyrrolidin-2-one a valuable target in organic synthesis?

A1: 4-Aminopyrrolidin-2-one and its derivatives hold immense value due to their presence in various biologically active molecules. These compounds serve as crucial building blocks for synthesizing:

Q2: The research papers highlight the synthesis of enantiopure 4-aminopyrrolidin-2-ones. Why is enantiopurity crucial in this context?

A2: Enantiopurity refers to the existence of a single enantiomer of a chiral compound. In the context of biologically active molecules, like those derived from 4-aminopyrrolidin-2-one, enantiopurity is often crucial because:

- Developing enantioselective syntheses allows researchers to control the stereochemistry of the final product, leading to safer and more effective drugs. [, ]

Q3: What synthetic strategies are presented in the papers for accessing enantiopure 4-aminopyrrolidin-2-ones?

A3: The research articles detail distinct yet effective synthetic routes for obtaining enantiomerically pure 4-aminopyrrolidin-2-ones:

- Chiral Aziridine Approach: One method utilizes chiral aziridine-2-carboxylate as a starting material. Through a series of homologation reactions, functional group manipulations, and ring-opening steps, it provides access to the target compound. This strategy offers a route to various enantiopure anti β,γ-diamino acids and their cyclic forms. []

- Parallel Kinetic Resolution: Another approach utilizes a parallel kinetic resolution of acyclic γ-amino-α,β-unsaturated esters. This involves reacting a racemic mixture of the starting ester with a chiral lithium amide mixture. The chiral reagents selectively react with one enantiomer over the other, allowing for the separation and isolation of enantiopure β,γ-diamino esters. These intermediates can then be readily transformed into substituted 4-aminopyrrolidin-2-ones. []

Q4: What are the advantages of these synthetic methodologies compared to previous approaches?

A4: The described synthetic strategies offer several benefits over earlier methods:

- Versatility and Flexibility: The methodologies accommodate a variety of substituents on the 4-aminopyrrolidin-2-one core, enabling the synthesis of diverse analogs. [, ]

- Efficiency: Compared to multi-step procedures with low yields, these approaches offer more direct and higher-yielding routes to the target molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)